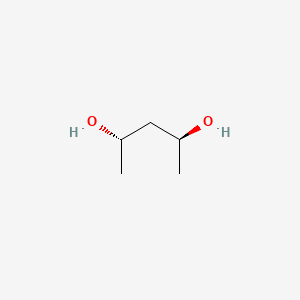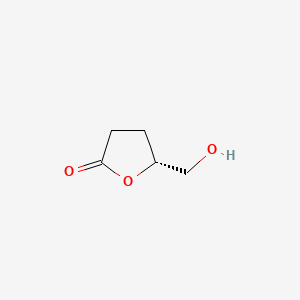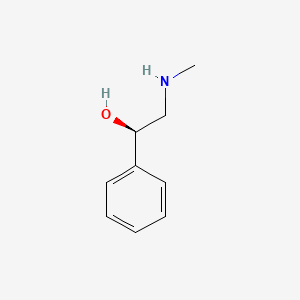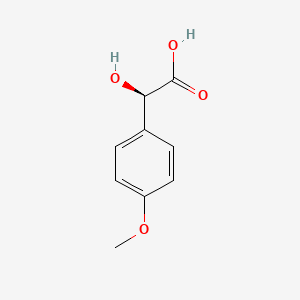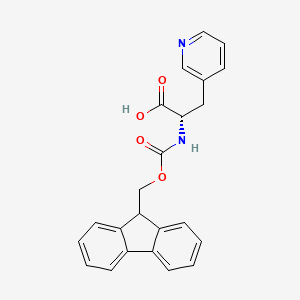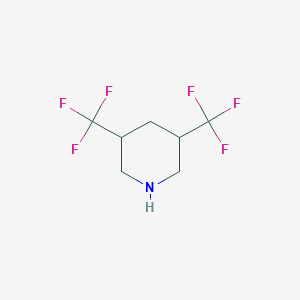
3,5-Bis(trifluoromethyl)piperidine
Descripción general
Descripción
3,5-Bis(trifluoromethyl)piperidine is a chemical compound that is part of a broader class of piperidine derivatives. These compounds are characterized by a six-membered nitrogen-containing ring and are of significant interest due to their diverse range of biological activities and potential applications in medicinal chemistry. The trifluoromethyl groups at the 3 and 5 positions on the piperidine ring contribute to the unique chemical and physical properties of these compounds.
Synthesis Analysis
The synthesis of compounds related to this compound involves various strategies. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoromethyl-substituted acetophenone with a nitrophenyl ether, followed by reduction . Another approach involved the ring expansion of (trifluoromethyl)prolinols, which were obtained from L-proline, to produce 3-substituted 2-(trifluoromethyl)piperidines . These methods highlight the versatility in synthesizing trifluoromethylated piperidine derivatives.
Molecular Structure Analysis
The molecular structure of this compound derivatives can be complex, with various substituents influencing the overall conformation and reactivity. For example, the crystal structure of a related compound showed dominant intra- and intermolecular interactions, which are crucial for the stability of the molecule . Additionally, NMR spectral studies have been used to investigate the configuration and conformation of bis(thienylmethylene)piperidin-4-ones, providing insights into the magnetic anisotropic effects of substituents on the piperidine ring .
Chemical Reactions Analysis
The chemical reactivity of this compound derivatives is influenced by the presence of the trifluoromethyl groups and other substituents. For instance, the synthesis of bis(arylidene)piperidin-4-ones involved aldol condensation reactions . The reactivity of these compounds can be further modified to produce novel structures, such as 4H-pyrano[3,2-c]pyridines, which were synthesized from bis(arylidene)piperidin-4-ones containing azidoethyl or propargyl groups10.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. Fluorinated polyimides derived from related diamines exhibited good solubility in polar organic solvents and demonstrated excellent thermal stability and mechanical properties . The presence of trifluoromethyl groups can also affect the biological activity of these compounds, as seen in the potent cytotoxicity of certain bis(benzylidene)piperidin-4-ones against cancer cell lines .
Aplicaciones Científicas De Investigación
Synthesis and Anti-inflammatory Activity
3,5-Bis(trifluoromethyl)piperidine derivatives have shown significant anti-inflammatory activities. The introduction of N-benzenesulfonyl substituents into these compounds can enhance their anti-inflammatory effects. For example, certain derivatives like N-benzenesulfonyl BAPs exhibit potent inhibitory effects on inflammatory markers like interleukin (IL-6) and tumor necrosis factor (TNF-α) (Li et al., 2018).
Structural Determination and Antitumor Activity
This compound analogs have been studied for their molecular structures and antitumor properties. These compounds, like 3,5-bis(2-fluorobenzylidene)-4-piperidone, exhibit cytotoxic activities and have been characterized using NMR, ESI–MS, IR spectra, and X-ray crystallography (Lagisetty et al., 2009).
NMR Spectral Study
The NMR spectral study of 3,5-bis[(E)-thienylmethylene]piperidin-4-ones provides insights into the configuration and conformation of these molecules. This study is crucial for understanding the steric, electronic, and magnetic anisotropic effects of such compounds (Rajeswari & Pandiarajan, 2011).
Inhibitory Properties and Molecular Modeling
These compounds have been synthesized as curcumin mimics and analyzed for their anti-proliferative properties. Molecular models support the observed bio-properties, revealing potential as anticancer agents (Fawzy et al., 2019).
Experimental and Theoretical Structural Studies
Studies involving 3,5-bis(benzylidene)-4-oxopiperidinium derivatives have provided insights into their structures and potential applications in fields like hyperpolarizabilities and molecular geometries (Fonari et al., 2011).
Safety and Hazards
The safety information for 3,5-Bis(trifluoromethyl)piperidine) includes several hazard statements: H226, H315, H319, H335 . These codes correspond to specific hazards: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Direcciones Futuras
Trifluoromethylpyridine (TFMP) and its intermediates, which include compounds like 3,5-Bis(trifluoromethyl)piperidine), are important ingredients for the development of agrochemical and pharmaceutical compounds . The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .
Propiedades
IUPAC Name |
3,5-bis(trifluoromethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F6N/c8-6(9,10)4-1-5(3-14-2-4)7(11,12)13/h4-5,14H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSWTDWANMVMDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434534 | |
| Record name | 3,5-bis(trifluoromethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
166602-13-7 | |
| Record name | 3,5-bis(trifluoromethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-bis(trifluoromethyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the incorporation of 3,5-bis(trifluoromethyl)piperidine into desmycosin affect its antimicrobial activity?
A1: The research paper states that replacing the original amine group in desmycosin with this compound through reductive amination resulted in a significant decrease in in vitro antimicrobial activity compared to tilmicosin []. While the exact mechanism behind this reduction in activity isn't fully elucidated in the paper, it highlights the importance of structural features for antimicrobial potency. This finding suggests that the specific chemical interactions introduced by this compound might hinder the binding or activity of the analog at its target site.
Q2: Does the fluorinated analog, incorporating this compound, show promise for in vivo studies despite its reduced antimicrobial activity?
A2: Although less potent as an antimicrobial agent, the fluorinated analog demonstrated potential for in vivo pharmacokinetic studies []. The researchers successfully detected a 19F NMR signal in the liver of a rat one hour after administration, suggesting the compound can be tracked in vivo. This finding opens avenues for using this analog as a model for studying tilmicosin distribution and metabolism using non-invasive techniques.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Propenal, 2-methyl-3-[4-(1-methylethyl)phenyl]-](/img/structure/B1311114.png)





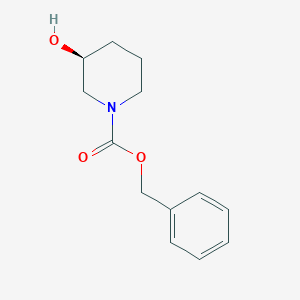
![(1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol](/img/structure/B1311127.png)
